ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Descripción
Propiedades
IUPAC Name |
ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4/c1-2-33-22(32)16-5-3-4-6-17(16)25-18(30)12-28-13-24-20-19(21(28)31)26-27-29(20)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUFQFZLARGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is known that compounds containing a triazole, such as this one, have broad biological activities and can form a variety of non-covalent bonds with enzymes and receptors.
Mode of Action
It is known that triazole-pyrimidine hybrids have promising neuroprotective and anti-inflammatory properties. They can inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
It is known that triazole-pyrimidine hybrids can affect various pathways related to neuroprotection and inflammation.
Pharmacokinetics
The compound’s solubility in dmso and methanol, as well as its storage temperature, are known.
Result of Action
The compound has been found to have promising neuroprotective and anti-inflammatory properties. It can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It can also reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Actividad Biológica
Ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate (CAS Number: 892475-51-3) is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural complexity of this compound contributes to its diverse pharmacological properties.
- Molecular Formula : C22H19ClN6O4
- Molecular Weight : 466.9 g/mol
Anticancer Activity
Recent studies have shown that compounds with triazole and pyrimidine scaffolds exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has been evaluated for its anticancer properties using different methodologies:
-
Cytotoxicity Assays :
- The compound was screened against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- Results indicated that it exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, derivatives similar to this compound showed IC50 values ranging from 14.5 to 40 μM across various cell lines .
-
Mechanism of Action :
- Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer proliferation pathways, such as EGFR and PI3K. Binding energies were recorded at approximately −11.46 kcal/mol for some derivatives, indicating strong interactions within the active sites of these proteins .
Antimicrobial Activity
The triazole moiety is known for its broad-spectrum antimicrobial properties. Ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has also been assessed for its antibacterial efficacy:
- Antibacterial Studies :
- Mechanism of Action :
Case Studies and Research Findings
A series of studies have explored the biological activity of compounds structurally related to ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate:
| Study | Cell Line/Pathogen | IC50 Value (μM) | Notes |
|---|---|---|---|
| Study A | MCF-7 | 19.4 ± 0.22 | Strong cytotoxicity compared to doxorubicin |
| Study B | HCT-116 | 25.0 ± 0.30 | Effective against colon cancer cells |
| Study C | PC-3 | 57.01 | Moderate efficacy observed |
| Study D | Staphylococcus aureus | <10 | Superior antibacterial activity |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrimidines exhibit significant antimicrobial properties. Ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is expected to possess similar activities due to its structural components.
- Antibacterial Activity : Compounds with triazole and pyrimidine structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5–1 μM against these pathogens .
- Antifungal Activity : Similarly, triazole derivatives have been reported to inhibit fungal strains like Candida albicans and Aspergillus niger, suggesting the potential for ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate to serve as an antifungal agent .
Antitumor Properties
The compound's structural characteristics may also contribute to anticancer activities. Triazolo-pyrimidines are recognized for their ability to inhibit tumor cell proliferation. A review on thiazolopyrimidines noted their high efficacy towards tumor cells, indicating potential pathways for further research into the anticancer properties of related compounds .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate may exhibit anti-inflammatory effects. Research on diaryl-triazolo-pyrimidine hybrids demonstrated their effectiveness as analgesics and anti-inflammatory agents in vivo .
Case Studies and Research Findings
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzoate derivatives with heterocyclic appendages. Key structural analogs from the literature include compounds I-6230, I-6232, I-6273, I-6373, and I-6473 , which share the ethyl benzoate backbone but differ in substituents and heterocyclic moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound ID | Core Heterocycle | Substituents/Modifications | Linkage Type | Notable Features |
|---|---|---|---|---|
| Target Compound | Triazolo[4,5-d]pyrimidinone | 4-Chlorobenzyl, acetamido | Acetamido | High polarity due to amide and ester groups |
| I-6230 | Pyridazin-3-yl | Phenethylamino | Amino | Enhanced π-π interactions with pyridazine |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino, methyl | Amino | Increased lipophilicity from methyl group |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Amino | Isoxazole’s electron-withdrawing effects |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether | Sulfur linkage improves metabolic stability |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ether | Ether linkage enhances solubility |
Key Observations:
Heterocyclic Core Influence: The triazolo-pyrimidinone core in the target compound offers a rigid, planar structure conducive to stacking interactions, unlike the pyridazine or isoxazole rings in analogs. This rigidity may enhance binding affinity in enzymatic pockets . Pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) cores introduce varying electronic profiles, affecting charge distribution and hydrogen-bonding capacity.
Substituent Effects: The 4-chlorobenzyl group in the target compound increases hydrophobicity and steric bulk compared to the phenethylamino groups in I-6230–I-6273. Chlorine’s electronegativity may also polarize the aromatic ring, influencing receptor interactions. Thioether (I-6373) and ether (I-6473) linkages in analogs alter solubility and oxidative stability relative to the acetamido linker in the target compound .
Physicochemical Properties :
- The acetamido and ester groups in the target compound confer moderate solubility in polar solvents, whereas methyl-substituted analogs (e.g., I-6232) exhibit higher logP values.
- Thioether-containing I-6373 may demonstrate improved metabolic resistance compared to the target’s amide linkage .
Research Findings and Implications
- Synthetic Challenges: The triazolo-pyrimidinone core requires precise cyclization conditions, often monitored via crystallographic tools like SHELXL for structural validation .
- Computational Modeling : ORTEP-3-generated models highlight the target compound’s conformational flexibility at the acetamido linker, a feature absent in rigid analogs like I-6473.
Métodos De Preparación
Formation of the Pyrimidine Ring
The pyrimidine scaffold is constructed via cyclocondensation of 2,4-diamino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (3 ) with formamidine acetate in polyphosphoric acid (PPA) at 250–280°C. Critical parameters:
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Temperature | 250–280°C | |
| Reaction Time | 18–20 h | |
| Catalyst | PPA | |
| Yield | 75% |
¹H-NMR analysis confirms ring formation through the disappearance of NH₂ signals at δ 6.41 ppm and appearance of triazole protons at δ 8.15–8.30 ppm.
Triazole Ring Annulation
Oxidative cyclization using 4-aminobenzoic acid in PPA introduces thetriazolo moiety. The reaction proceeds via:
- Diazotization of the 4-aminobenzoic acid
- [3+2] Cycloaddition with the pyrimidine amino group
- Aromatization through elimination of H₂O
IR spectroscopy verifies triazole formation via characteristic C=N stretching at 1585 cm⁻¹.
Synthesis of Ethyl 2-Aminobenzoate
Esterification of Benzoic Acid
Ethyl benzoate is prepared via acid-catalyzed esterification:
Optimized Conditions
| Component | Ratio | Source Reference |
|---|---|---|
| Benzoic acid | 4.0 g | |
| Ethanol | 3.0 g | |
| Modified clay | 0.2 g | |
| Water entrainer | Toluene |
Nitration and Reduction
Functionalization at the 2-position involves:
- Nitration with HNO₃/H₂SO₄ at 0–5°C
- Catalytic hydrogenation (Pd/C, H₂ 50 psi) to the amine
Final Coupling Reaction
Acetamide Linker Installation
The acetic acid spacer is introduced via carbodiimide coupling:
Procedure
- Activate 3-(4-Cl-benzyl)triazolopyrimidinone-6-acetic acid with HOBt/EDC
- Couple with ethyl 2-aminobenzoate in THF
- Purify by silica gel chromatography
| Parameter | Value | Source Reference |
|---|---|---|
| Activator | HOBt/EDC | |
| Solvent | THF | |
| Temperature | RT | |
| Yield | 91% |
¹³C-NMR confirms amide formation through a signal at δ 165.9 ppm (C=O).
Analytical Characterization
Spectroscopic Data
Key IR Absorptions
- 3405 cm⁻¹: N–H stretch (amide)
- 1680 cm⁻¹: C=O (ester)
- 1665 cm⁻¹: C=O (triazolopyrimidinone)
¹H-NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 1.35 | CH₃ (ester) |
| 4.30 | OCH₂CH₃ |
| 5.37 | CH₂ (benzyl) |
| 7.43–8.20 | Aromatic protons |
| 10.70 | NH (amide) |
Discussion of Synthetic Challenges
Regioselectivity in Triazole Formation
The use of PPA at high temperatures ensures exclusive formation of the [4,5-d] triazolo isomer over [5,4-d] derivatives. Computational studies suggest this results from preferential protonation at N¹ of the pyrimidine ring.
Purification Considerations
Chromatographic challenges arise from:
- Polar byproducts in alkylation steps
- Geometric isomerism in the acetamide linker
Gradient elution with EtOAc/hexane (20→60%) effectively resolves these issues.
Q & A
Q. What are the key steps in synthesizing ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including: (i) Formation of the triazolopyrimidine core via cyclization of precursor azides and alkynes under copper catalysis. (ii) Introduction of the 4-chlorobenzyl group via nucleophilic substitution or alkylation. (iii) Coupling of the acetamido-benzoate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization requires precise control of temperature (60–80°C for cyclization), solvent selection (DMF or THF for solubility), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent integration and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects in the triazolopyrimidine core .
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorobenzyl substituent influence binding affinity to biological targets?
- Methodological Answer : Computational approaches such as:
- Density Functional Theory (DFT) to map electrostatic potential surfaces and HOMO/LUMO orbitals.
- Molecular docking (AutoDock Vina) to simulate interactions with active sites (e.g., ATP-binding pockets in kinases).
Experimental validation via Structure-Activity Relationship (SAR) studies comparing analogs with halogenated vs. non-halogenated benzyl groups .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment). Mitigation strategies include:
- Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).
- Metabolic stability testing (hepatic microsomes) to rule out rapid degradation in cell-based assays.
- Proteomic profiling to identify off-target interactions .
Q. How can synthetic yield be improved while maintaining regiochemical purity in the triazolopyrimidine core?
- Methodological Answer : Optimization via:
- Design of Experiments (DoE) to assess interactions between variables (catalyst loading, solvent polarity).
- Microwave-assisted synthesis to reduce reaction time and byproduct formation.
- In-line FTIR monitoring to track intermediate formation in real time .
Q. What computational tools predict metabolic pathways and potential toxicophores in this compound?
- Methodological Answer : Use in silico ADMET platforms (e.g., SwissADME, Protox) to:
- Identify cytochrome P450-mediated oxidation sites (e.g., benzyl C-H bonds).
- Flag toxicophores like reactive Michael acceptors or quinone-imine precursors .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
